Benzonitrile, 4-(((7R)-6,7-dihydro-7-hydroxy-5H-cyclopentapyrimidin-4-yl)amino)-
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Overview
Description
Benzonitrile, 4-(((7R)-6,7-dihydro-7-hydroxy-5H-cyclopentapyrimidin-4-yl)amino)- is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a benzonitrile group and a cyclopentapyrimidinyl moiety. It is known for its versatility and potential in synthetic chemistry, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzonitrile, 4-(((7R)-6,7-dihydro-7-hydroxy-5H-cyclopentapyrimidin-4-yl)amino)- can be achieved through several methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to produce benzonitrile . This method is advantageous due to its mild reaction conditions and low production cost.
Industrial Production Methods
In industrial settings, the production of benzonitrile derivatives often involves the use of metal catalysts and ionic liquids to enhance reaction efficiency and yield. For example, the use of hydroxylamine 1-sulfobutyl pyridine hydrosulfate salt as a catalyst has been shown to improve the conversion rate and yield of benzonitrile . This method also allows for the recycling of the ionic liquid, making the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Benzonitrile, 4-(((7R)-6,7-dihydro-7-hydroxy-5H-cyclopentapyrimidin-4-yl)amino)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of benzonitrile derivatives include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of benzonitrile can produce benzoic acid, while reduction can yield benzylamine .
Scientific Research Applications
Benzonitrile, 4-(((7R)-6,7-dihydro-7-hydroxy-5H-cyclopentapyrimidin-4-yl)amino)- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of various organic compounds and materials.
Biology: Investigated for its potential as a radioprotective agent and its effects on biological systems.
Medicine: Explored for its potential therapeutic applications, including its use as a hypotensive agent.
Industry: Utilized in the production of dyes, pesticides, and advanced coatings.
Mechanism of Action
The mechanism of action of benzonitrile, 4-(((7R)-6,7-dihydro-7-hydroxy-5H-cyclopentapyrimidin-4-yl)amino)- involves its interaction with specific molecular targets and pathways. For example, its radioprotective effects are believed to be mediated through its ability to scavenge free radicals and protect cellular components from radiation-induced damage . Additionally, its hypotensive activity may be related to its interaction with vascular receptors and modulation of blood pressure-regulating pathways .
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzonitrile: Known for its use as a radioprotective agent and in the synthesis of methacrylic monomers.
p-Cyanoaniline: Utilized in the production of dyes and as an intermediate in organic synthesis.
Uniqueness
Benzonitrile, 4-(((7R)-6,7-dihydro-7-hydroxy-5H-cyclopentapyrimidin-4-yl)amino)- stands out due to its unique structure, which combines the properties of benzonitrile and cyclopentapyrimidinyl groups
Properties
CAS No. |
130144-60-4 |
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Molecular Formula |
C14H12N4O |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
4-[[(7R)-7-hydroxy-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]amino]benzonitrile |
InChI |
InChI=1S/C14H12N4O/c15-7-9-1-3-10(4-2-9)18-14-11-5-6-12(19)13(11)16-8-17-14/h1-4,8,12,19H,5-6H2,(H,16,17,18)/t12-/m1/s1 |
InChI Key |
YKTSVZRWKHWINV-GFCCVEGCSA-N |
Isomeric SMILES |
C1CC2=C([C@@H]1O)N=CN=C2NC3=CC=C(C=C3)C#N |
Canonical SMILES |
C1CC2=C(C1O)N=CN=C2NC3=CC=C(C=C3)C#N |
Origin of Product |
United States |
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